molecular formula C13H16NO5P B1295534 Diethyl (5-phenylisoxazol-3-yl) phosphate CAS No. 32306-29-9

Diethyl (5-phenylisoxazol-3-yl) phosphate

Cat. No.: B1295534
CAS No.: 32306-29-9
M. Wt: 297.24 g/mol
InChI Key: VLBRWDJSOHOVGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate typically involves the reaction of 5-phenylisoxazole with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Diethyl (5-phenylisoxazol-3-yl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler phosphates.

    Substitution: The phenyl group or the isoxazole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phosphate, while reduction may produce simpler phosphates or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl (5-phenylisoxazol-3-yl) phosphate involves its interaction with the 30S ribosomal subunit in cells. By binding to this subunit, the compound prevents the formation of the initiation complex between aminoacyl tRNA and mRNA, thereby inhibiting protein synthesis . This mechanism is crucial for its applications in both biological research and potential therapeutic development.

Comparison with Similar Compounds

Comparison: Diethyl (5-phenylisoxazol-3-yl) phosphate is unique due to its specific structure, which includes a phenyl group attached to an isoxazole ring bonded to a phosphate ester. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, its ability to inhibit protein synthesis by targeting the 30S ribosomal subunit is a unique feature that sets it apart from other phosphates and isoxazole derivatives .

Properties

IUPAC Name

diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBRWDJSOHOVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186043
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32306-29-9
Record name Isoxathion-oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32306-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Isoxathion oxon considered a potent insecticide, and how does its activity compare to other organophosphate compounds?

A1: Isoxathion oxon exhibits strong inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. This inhibition disrupts nerve function in insects, leading to their death. [, ] Research has identified Isoxathion oxon as the most potent inhibitor among 35 insecticides tested, including various organophosphates and carbamates. Its potency, measured as p(IC50), was determined to be 8.2, significantly higher than other compounds examined. [] This high potency stems from its oxon structure (P=O), which generally displays significantly greater inhibitory activity (hundreds to thousands of times) compared to their thiono (P=S) counterparts. []

Q2: Can Isoxathion oxon pose a risk to human health through contaminated water sources?

A2: While the provided research focuses on Isoxathion oxon's insecticidal properties, its potent AChE inhibition raises concerns about potential human health risks. A study utilizing human red blood cells demonstrated the ability to detect Isoxathion oxon in water samples at extremely low concentrations (100 ng/L). [] This detection limit, even in the presence of chlorine disinfection levels commonly used in water treatment, highlights the compound's persistence and potential for human exposure through contaminated water. Inhibiting AChE in humans can disrupt nerve function, potentially leading to adverse health effects. []

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